molecular formula C20H18O5 B11114949 methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11114949
M. Wt: 338.4 g/mol
InChI Key: SNQUBCWRSBZCMO-UHFFFAOYSA-N
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Description

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C20H18O4. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at a temperature of around 50°C .

Industrial Production Methods

The use of green chemistry principles, such as employing green solvents and catalysts, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate
  • Ethyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of an ethyl group at the 6-position and a phenyl group at the 4-position of the chromen ring differentiates it from other coumarin derivatives .

Biological Activity

Methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, also referred to as 6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy-acetic acid methyl ester, is a compound belonging to the class of coumarin derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C20H18O5, with a molecular weight of 350.36 g/mol. Its structure features a coumarin backbone substituted with an ethyl group and a phenyl group, which is crucial for its biological activity.

1. Antitumor Activity

Research has indicated that coumarin derivatives exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various coumarin derivatives, including this compound, against several cancer cell lines. The results showed that this compound displayed notable cytotoxicity against human pancreatic (Paca-2), melanoma (Mel-501), and prostate (PC-3) cancer cell lines.

Cell Line IC50 (µM)
Paca-210.7
Mel-5018.5
PC-312.3

These findings suggest that methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetate could be a promising candidate for further development as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.

The mechanism through which methyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetate exerts its antitumor effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound resulted in an increased percentage of cells in the pre-G1 phase, indicative of apoptosis.

Furthermore, the compound was shown to upregulate critical apoptotic markers such as caspase proteins and cytochrome-c release from mitochondria, confirming its role in promoting programmed cell death.

3. Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding the antiviral potential of coumarin derivatives. A related study highlighted the efficacy of similar compounds against hepatitis B virus (HBV). Although specific data on this compound's antiviral activity remains limited, the structural similarities suggest potential efficacy against viral infections.

Case Studies

Several case studies have focused on the synthesis and evaluation of coumarin derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various coumarin derivatives and evaluated their antitumor activity through MTT assays. Methyl [(6-Ethyl-2-Oxo-4-Phenyl)-2H-Chromen]-7-Yl-Oxy-Acetic Acid Methyl Ester was among those tested, showing significant cytotoxic effects across multiple cancer cell lines.
  • In Vivo Studies : Animal models have been utilized to assess the in vivo efficacy of coumarin derivatives. Results indicated that these compounds could effectively inhibit tumor growth and enhance survival rates in treated groups compared to controls.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C20H18O5/c1-3-13-9-16-15(14-7-5-4-6-8-14)10-19(21)25-18(16)11-17(13)24-12-20(22)23-2/h4-11H,3,12H2,1-2H3

InChI Key

SNQUBCWRSBZCMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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